molecular formula C12H11ClN2O2 B8439678 1-benzyl-3-chloro-5-methoxypyridazin-4(1H)-one

1-benzyl-3-chloro-5-methoxypyridazin-4(1H)-one

Cat. No.: B8439678
M. Wt: 250.68 g/mol
InChI Key: QUEIYLGTRATGFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-3-chloro-5-methoxypyridazin-4(1H)-one is a useful research compound. Its molecular formula is C12H11ClN2O2 and its molecular weight is 250.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H11ClN2O2

Molecular Weight

250.68 g/mol

IUPAC Name

1-benzyl-3-chloro-5-methoxypyridazin-4-one

InChI

InChI=1S/C12H11ClN2O2/c1-17-10-8-15(14-12(13)11(10)16)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3

InChI Key

QUEIYLGTRATGFO-UHFFFAOYSA-N

Canonical SMILES

COC1=CN(N=C(C1=O)Cl)CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Chloro-5-methoxypyridazin-4-ol (10.0 g) was dissolved in N,N-dimethylformamide (300 mL), sodium hydride (3.26 g, 55 wt %) and tetrabutylammonium iodide (4.60 g) were added at 0° C., and the mixture was stirred at the same temperature for 10 min. To the reaction mixture was added benzyl bromide (12.3 g) at 0° C., and the mixture was stirred at room temperature for 20 hr. The reaction mixture was diluted with water, and extracted with dichloromethane. The extract was washed successively with water and saturated brine, dried over anhydrous sodium sulfate and filtered, and the filtrate was concentrated. Recrystallization of the residue from ethyl acetate/hexane gave the title compound (19.8 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
3.26 g
Type
reactant
Reaction Step Two
Quantity
4.6 g
Type
catalyst
Reaction Step Two
Quantity
12.3 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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